The Target and Mechanism of Action of IPN60090: A Technical Overview
The Target and Mechanism of Action of IPN60090: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
IPN60090, also known as IACS-6274, is a potent and selective small-molecule inhibitor of the metabolic enzyme glutaminase 1 (GLS1).[1][2][3][4][5] This document provides a comprehensive technical guide on the core target of IPN60090, its mechanism of action, and the experimental methodologies used in its characterization.
Core Target: Glutaminase 1 (GLS1)
The primary molecular target of IPN60090 is the kidney-type glutaminase (GLS1), a critical enzyme in cancer cell metabolism.[1][2] GLS1 catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis.[2][6] This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis through glutathione production.[2] Notably, IPN60090 is highly selective for GLS1 and shows no significant activity against the liver-type glutaminase isoform, GLS2.[3]
The rationale for targeting GLS1 in oncology is based on the concept of "glutamine addiction," where certain cancer cells become highly dependent on glutamine for their proliferation and survival.[6] By inhibiting GLS1, IPN60090 effectively hampers the proliferation of these glutamine-reliant tumor cells.[2][4][5] Preclinical studies have demonstrated its activity against subsets of lung and ovarian cancer models.[1]
Quantitative Data
The following tables summarize the key quantitative data for IPN60090 based on available preclinical and clinical research.
| Parameter | Value | Assay/Method |
| GLS1 IC50 | 31 nM | Dual-coupled enzyme assay with purified recombinant human GLS1 (GAC isoform)[3] |
| GLS2 IC50 | >50,000 nM | Dual-coupled enzyme assay[3] |
| A549 Cell Proliferation IC50 | 26 nM | Cell proliferation assay[3] |
| Pharmacokinetic Parameter | Value | Species/Model | Dose & Route |
| Clearance (CL) | 4.1 mL/min/kg | In vivo[3] | 3 mg/kg (i.v.)[3] |
| Half-life (t1/2) | 1 hour | In vivo[3] | 3 mg/kg (i.v.)[3] |
| Maximum Concentration (Cmax) | 19 µM | In vivo[3] | 10 mg/kg (p.o.)[3] |
| Oral Bioavailability (F%) | 89% | In vivo[3] | 10 mg/kg (p.o.)[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glutaminolysis pathway targeted by IPN60090 and a typical experimental workflow for its characterization.
Figure 1. Signaling pathway of GLS1 inhibition by IPN60090.
Figure 2. Experimental workflow for the development of IPN60090.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
GLS1 Inhibition Assay (Dual-Coupled Enzyme Assay)
This assay indirectly measures the conversion of glutamine to glutamate by GLS1.
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Reagents and Materials:
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Purified recombinant human GLS1 (GAC isoform)
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L-glutamine (substrate)
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Glutamate dehydrogenase (GDH)
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NAD+
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Assay buffer (e.g., Tris-HCl, pH 8.5)
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IPN60090 (or other test compounds)
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96- or 384-well microplates
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Plate reader capable of measuring absorbance at 340 nm
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-
Procedure:
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A reaction mixture is prepared containing assay buffer, NAD+, GDH, and GLS1 enzyme.
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The test compound (IPN60090) is added to the wells at various concentrations.
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The reaction is initiated by the addition of L-glutamine.
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The plate is incubated at a controlled temperature (e.g., 37°C).
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The activity of GDH, which converts glutamate to α-ketoglutarate and reduces NAD+ to NADH, is monitored by measuring the increase in absorbance at 340 nm over time.
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The rate of NADH production is proportional to the GLS1 activity.
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IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
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A549 Cell Proliferation Assay
This assay determines the effect of IPN60090 on the growth of the A549 human lung carcinoma cell line.
-
Reagents and Materials:
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A549 cells
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
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IPN60090
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Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
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96-well cell culture plates
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Incubator (37°C, 5% CO2)
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Plate reader (luminescence, fluorescence, or absorbance, depending on the reagent)
-
-
Procedure:
-
A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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The following day, the medium is replaced with fresh medium containing serial dilutions of IPN60090.
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The plates are incubated for a specified period (e.g., 72 hours).
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The cell viability reagent is added to each well according to the manufacturer's instructions.
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After a short incubation with the reagent, the signal (luminescence, fluorescence, or absorbance) is measured using a plate reader.
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The signal is proportional to the number of viable cells.
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IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
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In Vivo Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of IPN60090 in animal models.
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Animal Models:
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Typically, rodents (e.g., mice or rats) are used.
-
-
Procedure for Intravenous (i.v.) Administration:
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A single dose of IPN60090 is administered intravenously.
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Blood samples are collected at various time points post-dose.
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Plasma is separated from the blood samples.
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The concentration of IPN60090 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
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Pharmacokinetic parameters, including clearance (CL) and half-life (t1/2), are calculated from the plasma concentration-time profile.
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Procedure for Oral (p.o.) Administration:
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A single dose of IPN60090 is administered orally via gavage.
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Blood sampling and plasma concentration analysis are performed as described for i.v. administration.
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Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are determined.
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Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
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Clinical Development and Biomarkers
IPN60090 is currently in Phase I clinical trials for patients with advanced solid tumors.[1][7] The clinical development is biomarker-driven, focusing on patient populations that are most likely to respond to GLS1 inhibition.[7] These include patients with tumors harboring mutations in KEAP1 and NFE2L2, which are involved in the response to oxidative stress, and tumors with low expression of asparagine synthetase (ASNS).[1] Initial data from the clinical trials indicate that IPN60090 is effectively inhibiting GLS1 activity in patients.[1] Future clinical investigations plan to explore IPN60090 in combination with other cancer therapies, such as checkpoint inhibitors and chemotherapy.[1]
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
